molecular formula C8H7ClN4 B5866597 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole

1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole

Cat. No.: B5866597
M. Wt: 194.62 g/mol
InChI Key: NKKKIAZDUPTSKG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole typically involves the reaction of 3-chloro-4-methylphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as aldehydes and acids.
  • Reduced amine derivatives.

Scientific Research Applications

1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of certain biological molecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chloro-4-methyl-phenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a tetrazole ring.

    3-Chloro-4-methylphenyl isocyanate: Contains the same phenyl ring but with an isocyanate group.

    4-Chloro-3-methylphenol: Similar phenyl ring with a hydroxyl group instead of a tetrazole ring.

Uniqueness: 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere for carboxylic acids makes it particularly valuable in medicinal chemistry for the design of new drugs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKKIAZDUPTSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322439
Record name 1-(3-chloro-4-methylphenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332377-04-5
Record name 1-(3-chloro-4-methylphenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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